molecular formula C13H8N4O3S B5841021 N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide

Cat. No.: B5841021
M. Wt: 300.29 g/mol
InChI Key: OWKGUWIVOYDNTN-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide is an organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-13(8-4-1-2-7-11(8)17(19)20)14-9-5-3-6-10-12(9)16-21-15-10/h1-7H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKGUWIVOYDNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=NSN=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2,1,3-benzothiadiazole-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

    Coupling Reactions: Aryl halides, palladium catalysts, base (e.g., potassium carbonate).

Major Products Formed:

    Reduction: N-(2,1,3-benzothiadiazol-4-yl)-2-aminobenzamide.

    Substitution: Halogenated or nitrated derivatives of this compound.

    Coupling Reactions: Biaryl derivatives with extended conjugation.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electron-accepting properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in charge transfer processes, making it useful in optoelectronic applications. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their function or structure. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide can be compared with other benzothiadiazole derivatives, such as:

  • N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
  • N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
  • N-(2,1,3-benzothiadiazol-4-yl)-3-nitro-4-piperidin-1-ylbenzamide

Uniqueness: this compound is unique due to its specific combination of functional groups, which impart distinct electronic and photophysical properties. This makes it particularly suitable for applications in optoelectronics and as a fluorescent probe in biological research.

By understanding the properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

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